molecular formula C24H51O3P B179374 Tris(2-ethylhexyl) phosphite CAS No. 301-13-3

Tris(2-ethylhexyl) phosphite

Cat. No.: B179374
CAS No.: 301-13-3
M. Wt: 418.6 g/mol
InChI Key: ILLOBGFGKYTZRO-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl) phosphite, with the CAS RN 301-13-3 and a molecular formula of C 24 H 51 O 3 P, is a phosphorous acid triester classified as an organophosphite. It is supplied as a colorless to almost colorless clear liquid . This air- and moisture-sensitive compound has a specific gravity of approximately 0.89 and a flash point of 194 °C, requiring storage in a cool, dark place under inert gas . In research and industrial chemistry, this compound serves primarily as a key intermediate and stabilizer. Its applications are rooted in its function as a phosphite ester, making it a candidate for use as a reagent in chemical synthesis and potentially as a stabilizer in polymer chemistry to improve material properties . Researchers value this compound for its role in developing and studying new materials and chemical processes. The handling of this compound requires appropriate safety precautions. The compound may be harmful in contact with skin and causes skin and serious eye irritation . It is essential to wear protective gloves, eye protection, and face protection, and to wash skin thoroughly after handling . This product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tris(2-ethylhexyl) phosphite
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InChI

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
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InChI Key

ILLOBGFGKYTZRO-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC
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Molecular Formula

C24H51O3P
Record name TRIS(2-ETHYLHEXYL) PHOSPHITE
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DSSTOX Substance ID

DTXSID4026264
Record name Tris(2-ethylhexyl) phosphite
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Molecular Weight

418.6 g/mol
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Physical Description

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992)
Record name TRIS(2-ETHYLHEXYL) PHOSPHITE
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Boiling Point

325 to 327 °F at 0.3 mmHg (NTP, 1992)
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Flash Point

340 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.902 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

8.3 mmHg at 77 °F ; 9.0 mmHg at 108 °F; 11.2 mmHg at 149 °F (NTP, 1992)
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CAS No.

301-13-3
Record name TRIS(2-ETHYLHEXYL) PHOSPHITE
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Record name Tris(2-ethylhexyl) phosphite
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Record name Tri-(2-ethylhexyl)phosphite
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Record name Tris(2-ethylhexyl) phosphite
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Record name Phosphorous acid, tris(2-ethylhexyl) ester
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Significance of Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, a broad class of organic molecules containing phosphorus, are integral to numerous sectors, including agriculture, medicine, and industry. taylorandfrancis.comwikipedia.org Their diverse applications stem from their unique chemical properties, which can be tailored by modifying the organic substituents attached to the phosphorus atom. In industrial and environmental chemistry, the definition of an organophosphorus compound is broad, requiring only an organic substituent and not necessarily a direct phosphorus-carbon bond. wikipedia.org

These compounds are fundamental in various chemical reactions and applications:

Catalysis: Phosphines, a subgroup of organophosphorus compounds, are crucial as ligands in metal-catalyzed reactions. frontiersin.org

Organic Synthesis: Phosphonates are widely utilized as improved Wittig reagents for the synthesis of alkenes. frontiersin.org

Material Science: Due to their excellent fire retardancy with low smoke and toxicity, organophosphorus compounds are recognized as environmentally benign fire retardants. frontiersin.org The phosphoryl (P=O) group's high coordination ability with metals also makes them effective metal extractants. frontiersin.org

Differentiating Phosphite Chemistry from Phosphate Analogs in Scholarly Contexts

A key distinction in organophosphorus chemistry lies between phosphites and phosphates. While both contain phosphorus, they differ in their oxidation state and the number of oxygen atoms, which significantly impacts their chemical reactivity and function. tutorchase.comtutorchase.com

FeaturePhosphite (B83602)Phosphate (B84403)
Chemical Formula of Ion PO₃³⁻ tutorchase.comyoutube.comPO₄³⁻ tutorchase.comyoutube.com
Phosphorus Oxidation State +3+5 progressivecrop.com
Number of Oxygen Atoms 3 tutorchase.comtutorchase.com4 tutorchase.comtutorchase.com
Reactivity More reactive, prone to oxidation tutorchase.comMore stable, less reactive tutorchase.com
Structure

The primary difference is the presence of one less oxygen atom in phosphites compared to phosphates. tutorchase.comprogressivecrop.com This makes phosphites less stable and more susceptible to oxidation. tutorchase.com For instance, Tris(2-ethylhexyl) phosphite features a central phosphorus atom in the +3 oxidation state, whereas its phosphate analog, Tris(2-ethylhexyl) phosphate (TEHP), has a phosphorus atom in the +5 oxidation state. wikipedia.org This structural variance leads to higher reactivity for the phosphite, including a greater susceptibility to hydrolysis and oxidation.

Contemporary Research Challenges and Opportunities for Tris 2 Ethylhexyl Phosphite

Established Synthetic Routes for this compound

The industrial production of this compound and other trialkyl phosphites has traditionally relied on two primary methods: the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol and the transesterification of a lower-order phosphite.

The most direct route involves the reaction of phosphorus trichloride (PCl₃) with 2-ethylhexanol. google.com This reaction requires the presence of a base, typically an amine such as an alkylamine with more than 10 carbon atoms or ammonia, to act as a hydrogen chloride acceptor and drive the reaction to completion. google.comgoogle.com The stoichiometry involves three equivalents of the alcohol reacting with one equivalent of phosphorus trichloride. While direct, this synthesis is highly exothermic and requires careful temperature control to prevent side reactions and ensure a high-purity product. google.com

Another widely used established method is transesterification. This process involves reacting a lower-order trialkyl phosphite, such as trimethyl phosphite or triethyl phosphite, with a higher-boiling-point alcohol, in this case, 2-ethylhexanol. google.com The reaction is typically driven to completion by heating the mixture to distill off the lower-boiling-point alcohol (methanol or ethanol). A patented process for preparing higher trialkyl phosphites describes adding the lower phosphite to the higher alkanol at a temperature between 75°C and 180°C, followed by raising the temperature to 195°C - 210°C for 2-4 hours to ensure the reaction proceeds to a high yield, often exceeding 85%. google.com

Innovations in this compound Synthesis and Reaction Optimization

Recent advancements in chemical synthesis have focused on developing more efficient, sustainable, and cost-effective methods for producing phosphite esters. These innovations center on catalytic systems, process optimization, and adherence to green chemistry principles.

In the broader field of phosphite ester synthesis, a key area of innovation is the adoption of green chemistry practices. elchemy.com This includes the use of continuous-flow reactors, which can enhance reaction control, improve heat management, and enable the recycling of unreacted starting materials, thereby minimizing waste. elchemy.com For related organophosphorus compounds like phosphonates, significant improvements have been achieved in transition-metal-catalyzed reactions. For instance, an optimized, solvent-free nickel-catalyzed C-P cross-coupling reaction (Tavs reaction) has been shown to dramatically reduce reaction times from over 24 hours to approximately 4 hours, with yields greater than 80%. beilstein-archives.orgnih.gov While specific to phosphonates, this focus on catalysis highlights a broader trend toward more efficient synthetic methodologies.

Furthermore, research into the synthesis of phosphite diesters for specialized applications like oligonucleotide therapeutics has led to the development of novel catalytic systems. Zinc complexes acting as Lewis acids have been successfully used to create phosphite diesters in an environmentally benign manner, avoiding the need for large excesses of chemical activators. u-tokyo.ac.jp These developments point towards a future of phosphite synthesis that relies more heavily on targeted catalysis to improve efficiency and sustainability.

This compound as a Reagent in Complex Organic Transformations

Beyond its role as an industrial product, this compound serves as a valuable reagent in sophisticated organic synthesis, particularly in reactions that form heterocyclic structures.

This compound has proven to be a highly effective reagent in derivatives of the Cadogan reaction, which is a reductive cyclization method used to synthesize carbazoles from nitrobiphenyls. tandfonline.comresearchgate.net In this reaction, the trivalent phosphorus atom of the phosphite acts as an oxygen acceptor, deoxygenating the nitro group of a 2-nitrobiphenyl (B167123) derivative to a reactive nitrene intermediate, which subsequently cyclizes to form the carbazole (B46965) ring system. researchgate.net

A notable application is the synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole, a monomer used for creating conjugated polymers for optoelectronics. tandfonline.com Researchers have demonstrated a reasonably efficient, two-step synthesis where the second step utilizes this compound to achieve a simultaneous carbazole ring closure and N-alkylation. tandfonline.com This method represents a significant improvement over older, more tedious procedures. tandfonline.com

The use of this compound in this transformation offers distinct advantages over the more commonly used triethyl phosphite. The higher boiling point of this compound allows for higher reaction temperatures (e.g., 160°C), which can improve reaction rates and yields. tandfonline.com Crucially, it also serves as the source of the N-alkyl group, directly installing the 2-ethylhexyl moiety onto the carbazole nitrogen in a single step. This avoids the formation of N-ethylated byproducts that can occur with triethyl phosphite, simplifying product purification. researchgate.net

Table 1: Reaction Data for the Synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole

ParameterValueReference
Reactants4,4′-diiodo-2-nitrobiphenyl, 4-iodo-4′-nitrobiphenyl tandfonline.com
ReagentThis compound tandfonline.com
Temperature160°C tandfonline.com
Reaction Time10 hours tandfonline.com
AtmosphereArgon tandfonline.com
Major ProductN-(2-ethylhexyl)-2,7-diiodocarbazole tandfonline.com
Yield (Major Product)40% tandfonline.com

Polymer Stabilization Mechanisms and Enhancement

As a secondary antioxidant, this compound plays a crucial role in protecting polymers from degradation during high-temperature processing and throughout their service life.

Thermal Degradation Mitigation in Polymer Matrices (e.g., Polyvinyl Chloride, Polyolefins, Polyurethane)

This compound is a vital stabilizer in the manufacturing of polymers, particularly in materials like polyvinyl chloride (PVC). solubilityofthings.com Its primary function is to guard against thermal degradation, thereby extending the longevity of these materials. solubilityofthings.com In polymer systems such as polyolefins and polyurethane, it helps to maintain the material's integrity during processing and use where exposure to heat can otherwise lead to a loss of mechanical properties and discoloration.

Mechanisms of Antioxidant Activity in Polymer Processing

During polymer processing, exposure to heat and oxygen can generate harmful peroxides within the polymer matrix, which can break down the polymer chains and compromise the material's strength and lifespan. vinatiorganics.com this compound functions as a hydroperoxide decomposer. uvabsorber.com It reduces hydroperoxides to alcohols, which are non-reactive, and in the process, it is converted to a stable phosphate (B84403). vinatiorganics.comuvabsorber.com This action prevents the chain-breaking reactions initiated by peroxides, thus protecting the polymer from oxidative damage. vinatiorganics.com This role as a secondary antioxidant is particularly effective at the high temperatures encountered during melt processing. uvabsorber.com

Contributions to Light Stability and Weathering Resistance of Polymers

The use of this compound in combination with other stabilizers contributes to the improved weatherability of polymers. uvabsorber.com By preventing the initial oxidative degradation that can be exacerbated by exposure to UV light, it helps to maintain the surface integrity and appearance of the final product over time. While not a primary light stabilizer, its role in preventing thermo-oxidative breakdown during processing is crucial for the long-term light stability of the polymer. vinatiorganics.com

Specialized Applications in Diverse Industrial Systems

Beyond polymer stabilization, this compound finds utility in other industrial formulations where its chemical properties are advantageous.

Integration in Lubricant and Grease Formulations

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C24H51O3P sigmaaldrich.com
Molecular Weight 418.63 g/mol sigmaaldrich.com
Appearance Colorless, viscous liquid wikipedia.org
Solubility in Water Insoluble solubilityofthings.comnoaa.gov
Solubility in Organic Solvents Soluble in various organic solvents solubilityofthings.com
CAS Number 301-13-3 sigmaaldrich.com

Functional Roles in Rubber and Synthetic Rubber Compounds

This compound is a key additive in the rubber and synthetic rubber industries, where it primarily functions as a stabilizer and antioxidant. ca.govsolubilityofthings.com Its incorporation into rubber formulations, including nitrile-butadiene rubber (NBR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM), enhances the material's resistance to degradation. atamankimya.com

The antioxidant properties of this compound are crucial in protecting rubber compounds from oxidative stress during processing and throughout their service life. solubilityofthings.com This protection helps to prevent discoloration and the loss of mechanical properties. solubilityofthings.com As a secondary antioxidant, it works by decomposing hydroperoxides into stable, non-radical products, thereby interrupting the degradation chain reactions. uvabsorber.com This function is particularly effective at the high temperatures associated with melt processing. uvabsorber.com

Table 1: Functional Roles of this compound in Rubber Compounds

PropertyFunction
Antioxidant Protects against oxidative degradation, preventing discoloration and loss of mechanical properties. solubilityofthings.comuvabsorber.com
Stabilizer Enhances thermal and processing stability. ca.govsolubilityofthings.com
Plasticizer Improves flexibility and durability. ca.gov
Synergist Works with primary antioxidants to improve overall stability. uvabsorber.comchempoint.com

Utility in Adhesives and Coatings Research

In the realm of adhesives and coatings, this compound serves as a valuable additive, primarily for its stabilizing and antioxidant capabilities. solubilityofthings.comontosight.ai Its inclusion in these formulations helps to protect against thermal degradation, thereby extending the lifespan and maintaining the integrity of the materials. solubilityofthings.com

Research has shown that this compound's ability to scavenge free radicals and prevent oxidative degradation is a key mechanism of its action. benchchem.com It interacts with reactive oxygen species and helps to form protective layers within the polymer matrix. benchchem.com This is particularly beneficial during the curing process and under environmental stressors that can lead to the breakdown of adhesive bonds and coating films.

Applications as a Solvent in Chemical Synthesis and Processing

This compound finds application as a specialized solvent in certain chemical synthesis and processing operations, most notably in the production of hydrogen peroxide. ca.govatamankimya.comwikipedia.org In this process, it acts as a co-solvent, facilitating the chemical reactions involved. ca.gov

Beyond its role in hydrogen peroxide synthesis, this compound also functions as a carrier for pigments and dyes used in the coloring of polymers. atamankimya.comwikipedia.org Its solvent properties allow for uniform dispersion of colorants throughout the polymer matrix, ensuring consistent and stable coloration.

Table 2: Applications of this compound as a Solvent

ApplicationRole
Hydrogen Peroxide Synthesis Co-solvent. ca.gov
Pigment and Dye Carrier Facilitates uniform dispersion in polymers. atamankimya.comwikipedia.org

Electrochemical Applications (e.g., Lithium-Ion Battery Additives)

The field of electrochemistry, particularly in the development of high-voltage lithium-ion batteries, has seen the emergence of phosphite compounds as promising electrolyte additives. benchchem.com While much of the specific research has focused on fluorinated phosphites like Tris(2,2,2-trifluoroethyl) phosphite (TTFP), the underlying principles highlight the potential of the phosphite functional group. rsc.orgresearchgate.netrsc.org

Phosphite additives are investigated for their ability to address the surface destabilization issues of lithium transition metal-oxide cathodes, which occur at high voltages. rsc.org These additives can form a stable cathode electrolyte interphase (CEI), which is crucial for the battery's performance and longevity. rsc.org The mechanism often involves the phosphite scavenging reactive species and forming a protective layer on the cathode surface. researchgate.net For instance, research on TTFP has shown that it can remove oxygen atoms from the cathode surface, forming stable phosphate molecules. rsc.org

Computational studies have identified phosphites as redox-active candidates for high-voltage lithium-ion battery additives. benchchem.com The phosphorus atom in phosphites has a +3 oxidation state and a lone pair of electrons, which contributes to its electrochemical activity. benchchem.comresearchgate.net This is in contrast to phosphate esters, where the phosphorus is in a +5 oxidation state. benchchem.com The higher reactivity of phosphites towards oxidation is a key factor in their function as electrolyte additives. benchchem.com

Constituent in Flame-Retardant Compositions

This compound is utilized as a component in flame-retardant compositions, contributing to the fire safety of various materials. ca.gov Its role as a flame retardant is often associated with its function as a plasticizer in polymers like polyvinyl chloride (PVC) and in synthetic rubber compounds. ca.govwikipedia.org

The mechanism by which organophosphorus compounds like this compound impart flame retardancy can involve several actions. In the gas phase, they can release phosphorus-containing radicals that interfere with the chain reactions of combustion. In the condensed phase, they can promote the formation of a stable char layer on the material's surface during combustion. benchchem.com This char layer acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatiles.

Mechanistic Research into Chemical Reactivity and Stability

Degradation Pathways and Kinetic Studies of Tris(2-ethylhexyl) Phosphite (B83602)

Tris(2-ethylhexyl) phosphite, like other phosphite esters, is susceptible to degradation through oxidation and hydrolysis. Understanding these pathways is crucial for its application as a stabilizer in various materials.

The oxidation of this compound is a key reaction, particularly in its function as an antioxidant. solubilityofthings.com The central phosphorus atom in the phosphite is in a +3 oxidation state, making it susceptible to oxidation to the more stable +5 state, forming the corresponding phosphate (B84403) ester. This process can be initiated by heat, and an inert atmosphere (such as nitrogen or argon) is often required during its synthesis and handling to prevent unwanted oxidation. Partial oxidation can lead to the formation of toxic phosphorus oxides. noaa.gov

The antioxidant mechanism involves the phosphite acting as a hydroperoxide decomposer. It scavenges hydroperoxides (ROOH) that are formed during the oxidative degradation of polymers, converting them into stable phosphate derivatives. This sacrificial oxidation of the phosphite protects the polymer matrix from degradation. life-trialkyl.eu The rate of oxidation can be influenced by the structure of the phosphite and the surrounding hydrocarbon substrate. researchgate.net

Table 1: Oxidation of this compound

Reactant Product Conditions Significance
This compound Tris(2-ethylhexyl) phosphate Presence of oxidizing agents, heat Primary antioxidant mechanism; formation of a more stable compound. life-trialkyl.eu

Hydrolysis is a significant degradation pathway for this compound, especially in the presence of moisture. bdmaee.net The reaction involves the nucleophilic attack of water on the phosphorus atom, leading to the cleavage of the ester bonds. bdmaee.net The primary hydrolysis product is Bis(2-ethylhexyl) phosphite (BEHP), with the release of 2-ethylhexanol. unive.iteuropa.euresearchgate.net Further hydrolysis can occur to form mono(2-ethylhexyl) phosphite and ultimately phosphoric acid. researchgate.netnih.gov

The rate of hydrolysis is influenced by factors such as temperature and pH. While abiotic hydrolysis is generally considered insignificant under neutral conditions at ambient temperature, the process can be accelerated under acidic or basic conditions. ecetoc.org Some studies suggest that the long alkyl chains in this compound may not significantly increase the rate of hydrolysis compared to simpler phosphite esters. echemi.com However, the insolubility of this compound in water can limit the rate of hydrolysis in many practical scenarios. solubilityofthings.com

Table 2: Hydrolysis Products of this compound

Hydrolysis Step Product Formed Byproduct
First Hydrolysis Bis(2-ethylhexyl) phosphite 2-Ethylhexanol
Second Hydrolysis Mono(2-ethylhexyl) phosphite 2-Ethylhexanol

The hydrolytic stability of phosphite esters varies significantly depending on their molecular structure. nih.gov Steric hindrance around the phosphorus atom plays a crucial role in determining resistance to hydrolysis. nih.govsmolecule.com

Generally, phosphites with bulky, sterically hindered substituent groups exhibit greater hydrolytic stability. smolecule.com For instance, tris(nonylphenyl) phosphite (TNPP), which has bulky nonylphenyl groups, is reported to be more hydrolytically stable than linear alkyl phosphites like this compound. smolecule.com The bulky groups create a protective barrier around the phosphorus atom, reducing its susceptibility to attack by water molecules. smolecule.com

In contrast, less sterically hindered phosphites, such as those with linear alkyl groups, tend to hydrolyze more readily. smolecule.com The efficiency of hydroperoxide reduction by phosphites also follows a trend, with alkyl phosphites generally being more reactive than aryl phosphites. researchgate.net The structure of the organic rest R in pentaerythritol-based diphosphites also significantly influences their hydrolytic stability and stabilizing performance. nih.gov

Table 3: Relative Hydrolytic Stability of Phosphite Esters

Phosphite Type Structural Feature Relative Hydrolytic Stability
Hindered Aryl Phosphites (e.g., Tris(nonylphenyl) phosphite) Bulky aryl groups High smolecule.com
Alkyl Phosphites (e.g., this compound) Linear alkyl chains Moderate to Low smolecule.com

Molecular Interactions and Stabilization Mechanisms

This compound functions as a stabilizer in materials through various molecular interactions.

A primary stabilization mechanism of this compound is its ability to scavenge free radicals. During the degradation of polymers, highly reactive free radicals are generated, which can propagate chain reactions leading to material failure. This compound can interact with and neutralize these free radicals, thereby terminating the degradation chain. This action prevents oxidative degradation and helps to maintain the integrity of the material.

In addition to its role as a free radical scavenger and peroxide decomposer, this compound contributes to the stabilization of polymer matrices by forming protective layers. This mechanism is particularly relevant in applications like PVC, where the phosphite acts as a co-stabilizer. solubilityofthings.com The decomposition products of the phosphite can react with metal chlorides (formed from primary stabilizers like metal stearates), preventing the buildup of corrosive hydrochloric acid and the formation of color-staining metal chlorides. This synergistic interaction helps to maintain the thermal stability and color of the polymer.

Environmental Fate and Biotransformation Research

Environmental Distribution and Partitioning Studies of Tris(2-ethylhexyl) Phosphite (B83602)

Tris(2-ethylhexyl) phosphite's behavior in the environment is governed by its physicochemical properties, which dictate its movement and accumulation in different environmental compartments. As a neutral organic chemical with very low water solubility, its distribution is heavily influenced by its tendency to associate with organic matter. industrialchemicals.gov.au

The related compound, Tris(2-ethylhexyl) phosphate (B84403) (TEHP), has been identified in various environmental settings. In the Baltic Sea, concentrations of TEHP have been found to exceed threshold values in 15 out of 17 examined areas, with exceedances noted in both coastal and offshore regions. helcom.fi The substance is detected in both biota and sediment. helcom.fi

While widespread monitoring data for this compound is limited, predictive models have been used to estimate environmental concentrations for TEHP. The predicted environmental concentration (PEC) for TEHP in public freshwater bodies is approximately 0.05 µg/L, and for seawater, it is around 0.02 µg/L. env.go.jp These predictions offer an insight into the potential exposure levels for aquatic organisms. env.go.jp

Predicted and Observed Environmental Concentrations of Tris(2-ethylhexyl) Phosphate (TEHP)
EnvironmentConcentrationSource/MethodReference
Public Freshwater Bodies~0.05 µg/LPredicted (PEC) env.go.jp
Seawater~0.02 µg/LPredicted (PEC) env.go.jp
Baltic SeaExceeds threshold values in 15 of 17 areasMonitoring Data helcom.fi

Tris(2-ethylhexyl) phosphate is a lipophilic, or "fat-loving," chemical, a characteristic that significantly influences its environmental partitioning. industrialchemicals.gov.au This property means it has a strong tendency to move from water into soil and sediment. Predictions from a Mackay-type level III fugacity model support this, indicating that if equal amounts of the substance were released into the atmosphere, water, and soil, the highest proportion would ultimately be found in the soil. env.go.jp

The compound's high soil adsorption coefficients (log KOC) are estimated to be between 4.51 and 6.40, which suggests it will be immobile in various soil types. industrialchemicals.gov.au In aquatic environments, this translates to a significant partitioning from the water column into the sediments. industrialchemicals.gov.au This behavior is further quantified by the octanol-water partition coefficient (log Kow), a measure of lipophilicity, which has been reported as 4.23. env.go.jp Due to these properties, releases of TEHP to soil are expected to remain within the soil compartment. industrialchemicals.gov.au

Physicochemical Properties and Partitioning Coefficients for Tris(2-ethylhexyl) Phosphate (TEHP)
PropertyValueImplicationReference
Log Kₒw (Octanol-Water Partition Coefficient)4.23High lipophilicity, tendency to partition to organic matter env.go.jp
Log Kₒc (Soil Adsorption Coefficient)4.51 - 6.40 (estimated)Expected to be immobile in soil and adsorb to sediment industrialchemicals.gov.au
Fugacity Model PredictionHighest proportion distributes to soilSoil acts as a primary environmental sink env.go.jp

Biodegradation Processes and Microbial Interactions

The biodegradation of organophosphate esters is a critical process for their removal from the environment. Research has focused on the phosphate form of the compound, Tris(2-ethylhexyl) phosphate (TEHP), identifying specific microorganisms and enzymatic pathways responsible for its breakdown.

Scientific studies have successfully isolated and identified specific bacterial strains capable of degrading TEHP. A novel strain, Ochrobactrum tritici WX3-8, was isolated and shown to be capable of using TEHP as its sole carbon source. nih.govresearchgate.net Under optimal conditions (30 °C, pH 7), this strain achieved a 75% degradation efficiency of TEHP within 104 hours. nih.govresearchgate.net

Another bacterial strain, Pseudomonas stutzeri WX3-1, isolated from sludge, has also been identified as an effective degrader of TEHP. bohrium.com Optimal biodegradation by this strain occurs at a pH of 8.0 and a temperature of 35 °C, reaching a maximum degradation rate of 92%. bohrium.com Furthermore, various Pseudomonas species, including P. stutzeri, have been noted for their ability to degrade different organophosphorus pesticides. nih.govresearchgate.net

The metabolic breakdown of TEHP by microorganisms primarily occurs through a process known as O-dealkylation. nih.govresearchgate.net This pathway involves the sequential removal of the 2-ethylhexyl groups from the phosphate ester. nih.govresearchgate.net

The degradation cascade for TEHP has been elucidated as follows:

Tris(2-ethylhexyl) phosphate is first transformed into Di(2-ethylhexyl) phosphate (DEHP) . nih.govresearchgate.net

DEHP is then further degraded to Mono(2-ethylhexyl) phosphate (MEHP) . nih.govresearchgate.net

The final step involves the breakdown of MEHP into phosphoric acid and the release of 2-ethylhexanol . nih.govresearchgate.net

In addition to O-dealkylation, other metabolic processes such as hydrolysis and oxidation are recognized as significant degradation pathways for organophosphorus compounds in general. mdpi.comoup.com Hydrolysis can cleave the ester bonds, while oxidation and hydroxylation can modify the alkyl side chains, often as initial steps that facilitate further breakdown. mdpi.comacs.org

Research into the microbial degradation of TEHP indicates that the key enzymatic processes occur within the bacterial cell. For Ochrobactrum tritici WX3-8, the biotransformation is carried out by intracellular enzymes. nih.govresearchgate.net Studies have shown that exposure to TEHP increases the cell surface hydrophobicity and membrane permeability of this bacterium. nih.govresearchgate.net This change facilitates the absorption of the compound into the cell, where it is then broken down by these internal enzymes. nih.govresearchgate.net The degradation efficiency of the intracellular enzymes was found to be between 75-76%, matching that of the whole cells. nih.govresearchgate.net

Similarly, the degradation of TEHP by Pseudomonas stutzeri WX3-1 is also mediated by enzymes located within the cell. bohrium.com The initial and most significant step in the microbial degradation of many organophosphorus compounds is hydrolysis, a reaction catalyzed by enzymes such as organophosphate hydrolase or phosphotriesterase. oup.com These enzymes are crucial for the initial detoxification of the compound. oup.com

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of this compound is significantly influenced by several environmental parameters, including pH, temperature, the initial concentration of the compound, and biosorption phenomena.

pH: The acidity or alkalinity of the environment plays a critical role in microbial activity. Optimal biodegradation of this compound by the bacterial strain Pseudomonas stutzeri WX3-1 has been observed at a pH of 8.0. In contrast, the strain Ochrobacterium tritici WX3-8 demonstrates peak degradation efficiency at a neutral pH of 7. researchgate.net

Temperature: Temperature affects the metabolic rates of microorganisms. Research has identified an optimal temperature of 35°C for degradation by P. stutzeri WX3-1, while O. tritici WX3-8 performs best at 30°C. researchgate.net

Initial Concentration: The starting concentration of the compound can impact degradation rates. For P. stutzeri WX3-1, a maximum degradation rate was achieved with an initial concentration of 150 mg/L. For O. tritici WX3-8, the optimal initial concentration was found to be under 100 mg/L, achieving a 75% degradation efficiency after 104 hours under these conditions. researchgate.net

Biosorption: The interaction between the chemical and the microbial cell surface is a key preliminary step in biodegradation. Studies have shown that this compound can increase the hydrophobicity of the bacterial cell surface. nih.gov This change facilitates better biosorption, allowing the compound to more easily enter the cell where it can be broken down by intracellular enzymes. nih.gov Furthermore, the compound has been observed to increase cell membrane permeability over time, which also promotes its uptake and subsequent degradation. nih.gov

Table 1: Optimal Conditions for Biodegradation by Different Bacterial Strains
FactorOchrobactrum tritici WX3-8Pseudomonas stutzeri WX3-1
pH7.0 researchgate.net8.0
Temperature30°C researchgate.net35°C
Initial Concentration< 100 mg/L researchgate.net150 mg/L

Abiotic Transformation and Environmental Persistence

Abiotic processes, which are not mediated by living organisms, also contribute to the transformation of chemicals in the environment.

Photolytic Degradation Kinetics

Specific kinetic data on the photolytic degradation of this compound under typical environmental light conditions are not extensively detailed in available research. However, advanced oxidation processes involving photocatalysis have been studied for the degradation of related organophosphate compounds. For instance, the degradation of Tris-(2-chloroisopropyl) phosphate using a UV/persulfate technique was found to follow pseudo-first-order kinetics. dntb.gov.ua Such studies indicate that photocatalysis can be an effective removal method, though specific rates for this compound require further investigation.

Hydrolytic Stability under Environmental Conditions (pH Dependence)

This compound is characterized by its low solubility in water, a property that limits its interaction with water and thus its rate of hydrolysis. researchgate.net While abiotic hydrolysis is generally considered to be a slow process under neutral pH and ambient temperatures, the stability of organophosphate esters is pH-dependent. The rate of hydrolysis can be accelerated in either acidic or basic conditions. For comparison, simpler organophosphates like triethyl phosphate have a very long hydrolysis half-life of 5.5 years at 25°C and pH 7, suggesting that this compound is also likely to be hydrolytically stable in typical environmental water bodies.

Metabolite Formation and Environmental Cycling

The breakdown of this compound results in the formation of several intermediate compounds, or metabolites, which have their own environmental fate.

Characterization of Environmental Degradation Products

The primary pathway for the biodegradation of this compound is O-dealkylation, which involves the sequential removal of its 2-ethylhexyl groups. nih.gov This process has been well-characterized and leads to the formation of several key degradation products:

Di(2-ethylhexyl) Phosphate (DEHP): The first metabolite formed by the removal of one ethylhexyl chain.

Mono(2-ethylhexyl) Phosphate (MEHP): Formed from the further degradation of DEHP.

Phosphoric Acid: The final phosphorus-containing product after all organic chains have been cleaved.

2-Ethylhexanol: Released at each step of the dealkylation process. nih.gov

While not a direct metabolite of the parent compound, 2-Ethylhexanoic Acid has been identified in environmental samples where plasticizers are degraded. nih.gov It is a plausible subsequent breakdown product of 2-Ethylhexanol. nih.gov

Assessment of Biotransformation's Role in Reducing Environmental Accumulation

Biotransformation plays a significant role in mitigating the potential for this compound to accumulate in organisms and the wider environment. gdut.edu.cn Studies in fish have shown that the compound can be metabolized into more water-soluble forms, such as Di(2-ethylhexyl) Phosphate, which can be more readily excreted. gdut.edu.cn

A key indicator of this is the comparison between the measured bioconcentration factor (BCF)—which reflects the actual accumulation in an organism—and the theoretical tissue-water partition coefficient, which estimates accumulation based on chemical properties alone. Research on rare minnows found that the measured BCF values for this compound in various tissues were only 0.00072 to 0.009 times its estimated partition coefficient. gdut.edu.cn This large discrepancy highlights the critical importance of metabolic biotransformation in actively reducing the bioaccumulation potential of the compound in fish. researchgate.netgdut.edu.cn The metabolites themselves, such as Di(2-ethylhexyl) Phosphate, also show a lower potential for accumulation than the parent compound. gdut.edu.cn

Advanced Analytical Methods for Detection and Characterization

Spectroscopic and Spectrometric Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of Tris(2-ethylhexyl) phosphite (B83602) and studying its properties.

Mass spectrometry (MS) provides detailed information about a molecule's mass and structure by analyzing its mass-to-charge ratio and fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS): This technique provides characteristic fragmentation patterns. For Tris(2-ethylhexyl) phosphite, EI-MS shows a molecular ion peak ([M]⁺) at an m/z of 418.6, corresponding to its molecular weight. The fragmentation pattern is typically consistent with the loss of its alkyl chains. Data from the NIST library shows the most prominent peak (base peak) at an m/z of 83, with the second-highest peak at m/z 113. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC offers faster analysis and higher resolution compared to conventional HPLC. sielc.com The coupling of UPLC with tandem mass spectrometry (MS/MS) creates a highly sensitive and selective method for analyzing compounds like organophosphite antioxidants in various matrices. lcms.cznih.govsemanticscholar.org This technique is particularly valuable for analyzing samples where this compound may be present at low concentrations or in complex mixtures. For MS compatibility, the mobile phase often requires a modifier like formic acid to facilitate ionization. sielc.com

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₂₄H₅₁O₃P
Molecular Weight418.6 g/mol
Molecular Ion (m/z)418.6
Top Peak (m/z) in EI-MS83 nih.gov
2nd Highest Peak (m/z) in EI-MS113 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of this compound.

Structural Studies: Both ¹H and ³¹P NMR are used for characterization.

¹H NMR: The proton NMR spectrum displays characteristic peaks for the methyl and methylene (B1212753) groups within the 2-ethylhexyl chains, typically found in the δ 0.8–1.7 ppm range.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic. This compound exhibits a single resonance in the approximate range of δ 125–130 ppm. This chemical shift is a clear indicator of the phosphorus atom being in the +3 oxidation state (a phosphite), distinguishing it from its phosphate (B84403) analogue, Tris(2-ethylhexyl) phosphate, which resonates near δ 0 ppm.

Aggregation Studies: While specific studies on the aggregation of this compound were not identified in the surveyed literature, NMR spectroscopy is a powerful technique for investigating such phenomena. Techniques like variable temperature NMR, diffusion-ordered spectroscopy (DOSY), and the use of specific isotopes (e.g., ⁶Li, ¹⁵N) can elucidate the formation of aggregates, their structure, and the dynamics of their association in solution. cornell.edu Solid-state ³¹P NMR can also provide insights into the mobility and aggregation state of phosphite and phosphine (B1218219) compounds on surfaces or within solid matrices. acs.org

Advanced spectroscopic techniques can probe the collective behavior, molecular arrangement, and dynamics of molecules.

Infrared Transition Moment Orientational Analysis (IR-TMOA): This method utilizes polarized infrared spectroscopy to determine the three-dimensional orientation and order of specific molecular moieties within a material. By analyzing structure-specific vibrational bands with varying polarization and sample inclination, the molecular order parameter tensor can be determined. This technique is valuable for understanding molecular arrangement in thin films or confined geometries.

Broadband Dielectric Spectroscopy (BDS): BDS measures the dielectric properties of a material over a wide range of frequencies. It is used to study molecular dynamics, particularly the dynamic glass transition and other relaxation processes of molecules.

Sampling and Sample Preparation Methodologies

Effective analysis begins with robust sampling and sample preparation, which are critical for isolating the target analyte from complex matrices and minimizing interference.

The analysis of airborne organophosphorus compounds like this compound involves capturing both vapor and aerosol phases. A validated technique involves drawing air through glass tubes packed with a solid adsorbent material.

One established method uses Tenax GC as the adsorbent medium. nottingham.ac.uk Air is passed through a glass tube containing a plug of Tenax GC, effectively trapping the airborne compound. The sampling duration can be varied to measure either the total dosage over several hours or to determine short-term concentration changes. nottingham.ac.uk Following collection, the trapped analytes are thermally released directly into a gas chromatograph for analysis, often coupled with a sensitive detector like a thermionic detector. nottingham.ac.uk This integrated sampling and analysis approach provides high precision for quantifying airborne concentrations. nottingham.ac.uk

Table 1: Parameters for Airborne Sampling of Tris(2-ethylhexyl) Phosphate (TEHP) using Tenax GC Adsorber Tubes nottingham.ac.uk

ParameterValue/Description
Adsorbent Material Tenax GC
Adsorber Tube Dimensions 75 mm length x 6.3 mm outer diameter
Adsorbent Plug Length 10 mm
Sampling Airflow Rate ~1 L/min
Sampling Duration (Dosage) Up to 4 hours
Sampling Duration (Concentration) 2 to 3 minutes
Breakthrough Volume > 360 L at 1 L/min
Analytical Method Thermal release into Gas Chromatography (GC)
Detector Thermionic Detector
Method Precision ± 5% for the same adsorber; ± 10% for different adsorbers

Extracting this compound from diverse environmental samples requires methods tailored to the specific matrix. Key techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and ultrasonic-assisted extraction (UAE).

Water: For aqueous samples such as industrial wastewater, liquid-liquid extraction is a common protocol. The U.S. Environmental Protection Agency (EPA) Method 614.1, designed for organophosphorus pesticides, outlines an extraction process using a 15% methylene chloride in hexane (B92381) solvent mixture. The extract is then dried and concentrated for analysis by gas chromatography. epa.gov Tris(2-ethylhexyl) phosphate (TEHP) has also been shown to be an effective extractant itself in hydrometallurgical processes for separating various compounds and metal ions from aqueous solutions. researchgate.net

Sediment: Ultrasonic-assisted extraction is an effective and rapid method for extracting organic compounds from solid matrices like sediment. nih.govresearchgate.net The process involves sonicating a freeze-dried sediment sample with an appropriate solvent mixture, such as n-hexane:methylene chloride or n-hexane:ethyl acetate (B1210297). nih.gov The high-frequency vibrations facilitate the transfer of the analyte from the sample matrix into the solvent. The resulting extract is then cleaned up, often using dispersive solid-phase extraction, before instrumental analysis. nih.gov

Activated Carbon: While primarily used as an adsorbent for removing compounds from water, analyzing the concentration of adsorbed species on activated carbon is also important. nih.gov Extraction from activated carbon typically involves techniques similar to those used for sediments, such as solvent extraction, potentially enhanced by sonication to ensure the efficient desorption of the analyte from the carbon surface.

Table 2: Comparison of Extraction Protocols for Organophosphorus Compounds from Environmental Matrices

Extraction MethodTarget MatrixTypical SolventsKey Principle
Liquid-Liquid Extraction (LLE) Water / WastewaterMethylene chloride in hexane epa.govPartitioning of the analyte between two immiscible liquid phases based on its relative solubility.
Solid-Phase Extraction (SPE) Aqueous SamplesAcetonitrile, Methanol, Water (for conditioning) nih.govAnalyte is adsorbed onto a solid sorbent from the liquid sample, washed, and then eluted with a small volume of solvent.
Ultrasonic-Assisted Extraction (UAE) Sediment / Soiln-hexane:methylene chloride, n-hexane:ethyl acetate nih.govHigh-frequency sound waves are used to disrupt the sample matrix and enhance the transfer of the analyte into the extraction solvent.

Novel Analytical Platforms

The development of novel sensor technologies offers new possibilities for rapid, low-cost, and in-field analysis, moving beyond traditional laboratory-based chromatographic methods.

Potentiometric ion-selective electrodes (ISEs) are sensors that measure the activity of specific ions in a solution. nih.gov The core component of an ISE is an ion-selective membrane, which typically consists of a polymer matrix (e.g., polyvinyl chloride - PVC), an ionophore that selectively binds to the target ion, and a plasticizer. academicjournals.org

Tris(2-ethylhexyl) phosphate (TEHP), a compound structurally similar to this compound, is frequently used as a plasticizer or a neutral carrier in the construction of these sensor membranes. researchgate.netjchemrev.com The plasticizer's role is to act as a solvent mediator, ensuring the mobility of the membrane components and facilitating the ion-exchange process at the membrane-sample interface. researchgate.netjchemrev.com The lipophilic nature and solvent properties of organophosphate esters like TEHP make them highly suitable for this application. jchemrev.com

For instance, TEHP has been successfully used as a neutral carrier in a PVC membrane electrode for the detection of hexylammonium ions, demonstrating a near-Nernstian response with a slope of 57 mV per concentration decade. researchgate.net The development of such sensors involves optimizing the membrane composition to achieve the desired sensitivity, selectivity, and stability for the target analyte. semanticscholar.org Given its similar physical properties, this compound could also function as a plasticizer in these systems, contributing to the development of novel sensors for various organic and inorganic ions. atamankimya.com

Table 3: Example Composition and Performance of a PVC-Based Potentiometric Membrane Sensor

Component/ParameterDescription/ValueReference
Polymer Matrix Polyvinyl chloride (PVC) academicjournals.org
Plasticizer / Solvent Mediator Tris(2-ethylhexyl) phosphate (TEHP) or similar organophosphate researchgate.netjchemrev.com
Ionophore (Sensing Element) Specific to target ion (e.g., Valinomycin for K+) abo.fi
Anionic Additive e.g., Potassium tetrakis(4-chlorophenyl) borate (B1201080) (KTpClPB) semanticscholar.org
Performance Metric (Slope) Near-Nernstian response (e.g., ~55-60 mV/decade for monovalent cations) researchgate.netsemanticscholar.org
Performance Metric (Detection Limit) Typically in the micromolar (10⁻⁶ M) range researchgate.netsemanticscholar.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Properties (e.g., Redox Activity, HOMO levels)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure of molecules. These calculations can provide insights into properties such as redox activity and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key to the redox activity of Tris(2-ethylhexyl) phosphite (B83602) is the phosphorus atom, which exists in a +3 oxidation state. This makes the compound susceptible to oxidation to the corresponding phosphate (B84403), where phosphorus is in the +5 state . This inherent reactivity means it can act as a weak reducing agent nih.gov. Computational methods can quantify this redox potential. The process involves calculating the free energies of the molecule and its oxidized form to determine the energy change of the redox reaction, which is then related to the electrochemical potential dtu.dkmdpi.com.

Table 1: Key Electronic Properties and Computational Descriptors

Property Description Relevance to Tris(2-ethylhexyl) phosphite
Oxidation State of Phosphorus The charge of the phosphorus atom. P(III), making it susceptible to oxidation .
Redox Potential A measure of the tendency of a molecule to acquire electrons and be reduced. Can be calculated via DFT; indicates its potential as a reducing agent nih.govdtu.dk.
HOMO Level Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's electron-donating ability mdpi.com.
LUMO Level Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's electron-accepting ability mdpi.com.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability mdpi.com. A key parameter in QSAR models for organophosphates nih.govresearchgate.net. |

Molecular Dynamics Simulations for Confined System Behavior (e.g., Nanopores)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for understanding how substances behave in confined environments, such as within the narrow channels of nanopores ucl.ac.uk. Such studies can reveal changes in molecular mobility, orientation, and interactions with the confining surfaces.

For molecules similar to this compound, MD simulations have provided significant insights. For instance, extensive research has been conducted on its phosphate analog, Tris(2-ethylhexyl) phosphate (TEHP). Studies combining MD simulations with experimental techniques like Broadband Dielectric Spectroscopy (BDS) have investigated the molecular order and dynamics of TEHP confined in uni-directional nanopores with diameters ranging from 4 to 10.4 nm researchgate.netosti.gov. These investigations revealed that for TEHP, confinement leads to an enhancement of molecular mobility near the glass transition temperature, an effect that becomes more pronounced as the pore diameter decreases researchgate.netosti.gov. This behavior is attributed to a slight reduction in the density of the confined liquid researchgate.netosti.gov.

However, a direct counterpart to this research for Tris(2-ethylhexyl) phosphite is not available in the published literature. While the structural similarities to TEHP might suggest comparable behavior, the difference in the phosphorus center (P=O in the phosphate versus a lone pair on the phosphite) could influence interactions with pore surfaces and affect its dynamics within a confined system. Therefore, MD simulations specific to this compound would be necessary to accurately model its behavior in environments like nanopores.

Thermodynamic Modeling of Extraction and Complexation Equilibria

This compound belongs to the broader class of organophosphorus compounds, which are widely used as extractants in solvent extraction processes for metal separation. Thermodynamic modeling is crucial for understanding and optimizing these processes. Such models use equilibrium constants to describe the distribution of metal ions between an aqueous phase and an organic phase containing the extractant.

The modeling of these systems involves defining the stoichiometry of the extracted metal-ligand complexes and determining the corresponding thermodynamic parameters, such as enthalpy and entropy of extraction. For related organophosphorus extractants like bis(2-ethylhexyl) phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A), detailed thermodynamic models have been developed for the extraction of various metal ions, including rare earth elements nih.govresearchgate.netresearchgate.net. These models account for complex equilibria in both the aqueous and organic phases and are essential for designing efficient separation processes researchgate.net.

Despite the potential utility of this compound in such applications, specific thermodynamic models and equilibrium data for its use in metal extraction and complexation are not found in the reviewed scientific literature. Developing such models would require extensive experimental work to determine distribution ratios under various conditions (e.g., pH, extractant concentration, metal concentration) from which the equilibrium constants and reaction thermodynamics could be derived.

Quantitative Structure-Activity Relationship (QSAR) Derivations (Limitations and Potential)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity or a specific property, such as toxicity. For organophosphorus compounds, QSAR models have been developed to predict their insecticidal activity and toxicity, which often arises from the inhibition of the enzyme acetylcholinesterase nih.govui.ac.idnih.gov.

The development of a QSAR model involves calculating a set of molecular descriptors that numerically represent the chemical structure and then using statistical methods, like multiple linear regression, to build a mathematical model ui.ac.id. Key descriptors for organophosphates often include electronic parameters, such as the HOMO-LUMO energy gap, which reflects the molecule's reactivity, as well as steric and hydrophobic parameters nih.govresearchgate.net.

Limitations and Potential: While QSAR models can be powerful predictive tools, they have inherent limitations. The accuracy of a model is highly dependent on the quality and diversity of the training data. A model is only reliable within its applicability domain—the chemical space defined by the compounds used to build it researchgate.net. Extrapolating to compounds with novel structural features can lead to unreliable predictions.

Currently, there are no specific QSAR models in the literature that have been derived for or include this compound. The potential exists to develop such a model to predict its specific biological activities or toxicological profile. This would involve synthesizing and testing a series of related phosphite esters to generate the necessary activity data and then applying the QSAR methodology. Such a model could be a valuable tool for screening similar compounds and prioritizing them for further experimental testing, thereby aiding in risk assessment and the design of safer alternatives.

Interactions and Synergistic Research in Multi Component Systems

Elucidation of Synergistic Effects in Polymer Additive Systems

Tris(2-ethylhexyl) phosphite (B83602), like other organic phosphites, functions as a secondary antioxidant or hydroperoxide decomposer in polymer stabilization. researchgate.net During polymer processing at high temperatures or upon exposure to environmental stressors, detrimental hydroperoxides (ROOH) form within the polymer matrix. These hydroperoxides can cleave the polymer backbone, compromising the material's mechanical properties and lifespan. vinatiorganics.com Phosphite antioxidants neutralize these species through a sacrificial mechanism where the phosphite is oxidized to a stable phosphate (B84403), converting the hydroperoxide into a harmless alcohol. vinatiorganics.com

The primary mechanisms of phosphite antioxidant action in polymer systems are summarized below.

MechanismDescriptionInteracting SpeciesOutcome for Polymer
Hydroperoxide Decomposition The phosphite reduces hydroperoxides to alcohols, preventing them from breaking down into chain-propagating radicals. The phosphite is oxidized to a phosphate. researchgate.netvinatiorganics.comHydroperoxides (ROOH)Prevents chain scission, maintains molecular weight and mechanical properties.
Synergy with Primary Antioxidants The phosphite regenerates deactivated phenolic antioxidants (e.g., quinones) back to their active form, prolonging their radical-scavenging capability. vinatiorganics.comnih.govPhenolic AntioxidantsExtends the overall antioxidant protection, enhancing long-term thermal stability.
Radical Scavenging (Chain-Breaking) Certain phosphites can react with alkoxyl or peroxyl radicals, terminating the radical chain oxidation process, although this is often a less dominant mechanism than for primary antioxidants. researchgate.netacs.orgAlkoxyl (RO•), Peroxyl (ROO•) RadicalsContributes to the overall stabilization by directly interrupting the degradation cycle.

Synergistic Extraction Mechanisms for Metal Ion Separation (e.g., Actinides and Lanthanides)

The separation of trivalent actinides and lanthanides is a critical challenge in nuclear fuel reprocessing due to their similar ionic radii and chemical properties. Synergistic solvent extraction is a prominent technique employed to enhance separation efficiency. This process typically involves a primary extractant, often an acidic organophosphorus compound, combined with a neutral "synergist" that modifies the coordination sphere of the extracted metal complex, improving its solubility in the organic phase and enhancing the extraction efficiency.

While extensive research highlights the use of organophosphorus compounds like di(2-ethylhexyl) phosphoric acid (D2EHPA) and neutral donors like tri-n-butyl phosphate (TBP) for this purpose, specific studies detailing Tris(2-ethylhexyl) phosphite as a primary or synergistic agent in actinide/lanthanide extraction are not prominent in the available literature. However, the principles of synergism in these systems are well-established. The acidic extractant neutralizes the charge of the metal cation, while the neutral synergist displaces residual water molecules from the metal's coordination sphere, forming a more lipophilic adduct. This cooperative action results in an extraction efficiency that is significantly greater than the sum of the individual extractants.

Role of this compound in Polymer Inclusion Membranes (PIMs)

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that incorporates an extractant (carrier) and often a plasticizer within a stable polymer matrix, such as cellulose (B213188) triacetate. PIMs offer high stability and selectivity for the separation and recovery of metal ions. The plasticizer plays a crucial role in these systems by providing a solvent-like environment that facilitates the mobility of the carrier-metal ion complex within the membrane, enabling transport from the feed phase to the stripping phase.

Research into PIMs for metal ion transport frequently documents the use of the structurally similar compound, Tris(2-ethylhexyl) phosphate (TEHP), as a highly effective plasticizer and solvent. In these systems, TEHP enhances the flexibility of the polymer chains and provides the medium through which the metal-carrier complex can diffuse across the membrane. Given its structural similarities, this compound could potentially serve a comparable function as a plasticizer or modifier within a PIM, influencing the membrane's physical properties and the transport kinetics of the target metal ions. However, specific research findings detailing the use and performance of this compound in PIMs for metal ion separation are not widely available in published studies.

Current Research Gaps and Future Academic Directions

Identification of Unexplored Mechanistic Pathways

While Tris(2-ethylhexyl) phosphite (B83602) is well-known for its role as a secondary antioxidant in polymer stabilization, a complete understanding of its reaction mechanisms remains an area ripe for investigation. Current knowledge centers on its ability to decompose hydroperoxides, thus preventing the auto-oxidative degradation of polymers. However, the intricate details of its synergistic and antagonistic interactions with other additives are not fully elucidated.

Future research should focus on:

Synergistic Antioxidant Mechanisms: A deeper investigation into the synergistic effects when Tris(2-ethylhexyl) phosphite is combined with primary antioxidants (like hindered phenols) and other stabilizers is needed. While it is understood that phosphites can regenerate primary antioxidants, the precise reaction pathways and the influence of the polymer matrix on this synergy are not well-defined.

Interactions with Metal Ions: In polymer systems, particularly PVC, metal-based stabilizers are common. The interaction of this compound and its degradation products with metal ions can significantly impact the long-term stability of the polymer. Unraveling these complex interactions could lead to the design of more efficient and robust stabilization packages.

Role in Non-Radical Degradation Pathways: The focus has predominantly been on radical-scavenging mechanisms. However, the potential role of this compound in mitigating non-radical degradation pathways in various polymers is an underexplored area.

Catalytic Cycles: Investigating whether this compound or its transformation products can participate in catalytic cycles that enhance polymer stability would be a significant advancement.

Opportunities for Green Synthesis and Sustainable Production

The traditional synthesis of this compound typically involves the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol, a process that can generate corrosive byproducts and may not align with the principles of green chemistry. There is a significant opportunity to develop more sustainable and environmentally benign synthetic routes.

Future academic directions in this area include:

Biocatalysis and Enzymatic Synthesis: Exploring the use of enzymes, such as lipases, for the esterification of phosphorous acid or its derivatives with 2-ethylhexanol presents a promising green alternative. Biocatalysis can offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation.

Use of Bio-based Feedstocks: Investigating the feasibility of producing 2-ethylhexanol from renewable biomass sources would significantly improve the sustainability profile of this compound.

Catalytic Transesterification: Developing highly efficient and recyclable catalysts for the transesterification of other phosphites with 2-ethylhexanol could provide a more atom-economical and sustainable production pathway.

Life Cycle Assessment (LCA): Conducting a comprehensive life cycle assessment of both conventional and emerging green synthesis routes is essential to quantify the environmental benefits and identify areas for further improvement in the sustainable production of this compound.

Development of Advanced Materials with Tuned this compound Functionality

The functional properties of this compound as a plasticizer and stabilizer can be harnessed in the creation of advanced materials with tailored characteristics. Moving beyond its traditional role as a passive additive, research can explore its active integration into material design.

Key research opportunities include:

Functional Polymers: The synthesis of polymers where this compound is chemically incorporated into the polymer backbone or as a pendant group could lead to materials with enhanced intrinsic stability and reduced additive migration.

Smart Materials: Investigating the potential of this compound to impart responsive properties to materials is a novel research avenue. For example, its degradation under specific environmental triggers could be utilized for controlled-release applications.

Functionalized Nanoparticles: The functionalization of nanoparticles with this compound or its derivatives could create novel additives for polymers, offering improved dispersion and efficiency at lower concentrations.

Innovative Strategies for Environmental Remediation and Monitoring

The presence of organophosphorus compounds, including phosphites and their phosphate (B84403) counterparts, in the environment necessitates the development of effective remediation and monitoring technologies. While biodegradation is a known pathway, more innovative and efficient strategies are required.

Future research should concentrate on:

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation, Fenton-like reactions, and photocatalysis, for the rapid degradation of this compound in water and soil could offer powerful remediation solutions.

Enzyme-Based Remediation: The immobilization of specific enzymes with high activity towards the hydrolysis of this compound on stable supports could be developed into practical bioremediation systems for contaminated sites.

Phytoremediation: Exploring the potential of specific plant species to uptake and metabolize this compound from contaminated soil and water offers a sustainable and cost-effective remediation approach.

Development of Biosensors: Creating sensitive and selective biosensors for the real-time monitoring of this compound in environmental samples is crucial for effective environmental management and risk assessment.

Integrated Computational and Experimental Approaches for Comprehensive Understanding

A holistic understanding of the behavior of this compound, from its fundamental chemical reactivity to its environmental fate, can be significantly enhanced by integrating computational modeling with experimental studies.

Promising areas for this integrated approach include:

Quantum Chemical Studies: Employing Density Functional Theory (DFT) and other quantum chemical methods to elucidate reaction mechanisms, predict spectroscopic properties, and understand the electronic structure of this compound and its transition states.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the diffusion, distribution, and interaction of this compound within polymer matrices, providing insights into its function as a plasticizer and stabilizer at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the toxicity and environmental fate of this compound and its degradation products, aiding in risk assessment and the design of safer alternatives.

Combined Spectroscopic and Computational Analysis: Integrating experimental spectroscopic data (e.g., NMR, IR) with computational predictions to provide a more detailed and accurate assignment of spectral features and to monitor the transformation of this compound in various environments.

By addressing these research gaps and pursuing these future academic directions, the scientific community can unlock the full potential of this compound, leading to the development of more sustainable technologies and a safer environment.

Q & A

Q. What are the optimal methods for synthesizing Tris(2-ethylhexyl) phosphite with high purity?

this compound (CAS 301-13-3) is typically synthesized via esterification of phosphorus trichloride with 2-ethylhexanol under anhydrous conditions. Key steps include:

  • Reaction Setup : Use stoichiometric ratios of PCl₃ and 2-ethylhexanol in an inert atmosphere to minimize hydrolysis.
  • Purification : Distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, followed by chromatography (silica gel, hexane/ethyl acetate) for further purification .
  • Quality Control : Verify purity via ³¹P NMR (δ ~125–130 ppm) and GC-MS to confirm absence of residual alcohol or phosphate byproducts .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl/methylene groups in 2-ethylhexyl chains (δ 0.8–1.7 ppm).
    • ³¹P NMR : Single resonance near δ 125–130 ppm, confirming phosphite structure (vs. phosphate, which resonates at δ ~0 ppm) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows molecular ion [M]⁺ at m/z 418.6 (C₂₄H₅₁O₃P) with fragmentation patterns consistent with alkyl chain loss .
  • FT-IR : P–O–C stretch at 950–1050 cm⁻¹ and P=O absence (distinguishing from phosphate esters) .

Q. What are the key considerations for evaluating thermal stability in polymer matrices?

  • Thermogravimetric Analysis (TGA) : Assess decomposition onset temperature (typically >200°C for phosphites).
  • Differential Scanning Calorimetry (DSC) : Monitor exothermic/endothermic events during heating cycles.
  • Compatibility Testing : Blend with polymers (e.g., polyethylene, PVC) and measure oxidative induction time (OIT) via OIT analyzer to quantify antioxidant efficacy .

Advanced Research Questions

Q. How does this compound enhance oxidative stability in lubricants under high temperatures?

  • Mechanism : Acts as a peroxide decomposer, scavenging hydroperoxides (ROOH) to form stable phosphate derivatives.
  • Experimental Design : Use rotary bomb oxidation test (RBOT, ASTM D2272) or pressurized differential scanning calorimetry (PDSC) to measure oxidation onset temperature in base oils .
  • Data Interpretation : Compare OIT values with/without phosphite additives; synergistic effects with phenolic antioxidants are common .

Q. What analytical methods detect degradation products in environmental samples?

  • Extraction : Liquid-liquid extraction (dichloromethane) for aqueous samples; Soxhlet extraction for solids .
  • Chromatography : GC-MS with DB-5MS columns for volatile degradation products (e.g., 2-ethylhexanol, phosphoric acid esters). LC-MS/MS is preferred for polar metabolites .
  • Quantification : Use deuterated internal standards (e.g., d₁₅-Tris(2-ethylhexyl) phosphate) to improve accuracy .

Q. How can researchers resolve discrepancies in reported solubility parameters?

  • Cross-Referencing : Compare data from NIST Chemistry WebBook (solubility in hexane: ~50 mg/mL) with peer-reviewed studies .
  • Variables : Control temperature (e.g., 25°C vs. 40°C) and solvent purity (HPLC-grade vs. technical grade).
  • Validation : Use nephelometry or UV-Vis spectroscopy to measure saturation points experimentally .

Q. What interactions occur between this compound and industrial additives?

  • Synergistic Effects : Test combinations with hindered amine light stabilizers (HALS) in UV-exposed polymers via FT-IR to monitor carbonyl index changes.
  • Antagonistic Effects : Evaluate hydrolysis rates in acidic/basic additives (e.g., metal soaps) using ³¹P NMR to track phosphite → phosphate conversion .

Q. What methodologies assess ecotoxicological impact in aquatic environments?

  • Acute Toxicity : Follow OECD 203 guidelines (fish: Danio rerio, 96-hr LC₅₀).
  • Bioaccumulation : Use log Kₒw (octanol-water partition coefficient) predictions via EPI Suite; experimental determination using shake-flask methods .
  • Degradation Studies : Conduct OECD 301B (ready biodegradability) tests; monitor via TOC analysis or ³¹P NMR for phosphite → phosphate transformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.